molecular formula C13H18N2O3 B7903759 4-(4-Morpholinyl)-DL-phenylalanine

4-(4-Morpholinyl)-DL-phenylalanine

Cat. No.: B7903759
M. Wt: 250.29 g/mol
InChI Key: BKFTZFXJLYAYLN-UHFFFAOYSA-N
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Description

4-(4-Morpholinyl)-DL-phenylalanine is a synthetic amino acid derivative with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol This compound is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Morpholinyl)-DL-phenylalanine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-morpholinophenylacetic acid and appropriate amino acid derivatives.

    Reaction Conditions: The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Morpholinyl)-DL-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and carboxyl groups can participate in substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Morpholinyl)-DL-phenylalanine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is studied for its potential role in modulating biological pathways and interactions with proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Morpholinyl)-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-piperidinophenyl)propanoic acid
  • 2-Amino-3-(4-pyrrolidinophenyl)propanoic acid
  • 2-Amino-3-(4-piperazinophenyl)propanoic acid

Uniqueness

4-(4-Morpholinyl)-DL-phenylalanine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.

Properties

IUPAC Name

2-amino-3-(4-morpholin-4-ylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-12(13(16)17)9-10-1-3-11(4-2-10)15-5-7-18-8-6-15/h1-4,12H,5-9,14H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFTZFXJLYAYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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